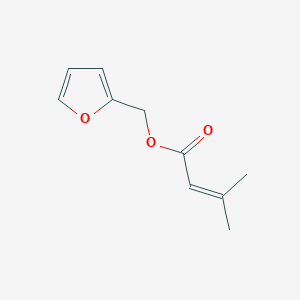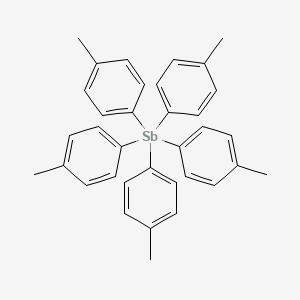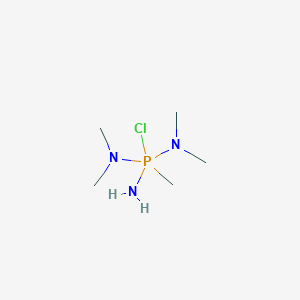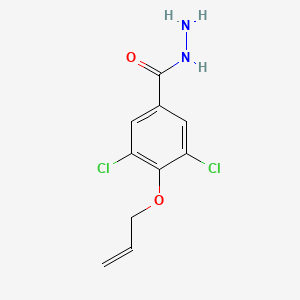
2-Butene, 2-methyl-3-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butene, 2-methyl-3-(methylthio)- is an organic compound with the molecular formula C6H12S. It is a sulfur-containing isoprene derivative that has been identified in the defensive secretions of certain beetle species . This compound is notable for its distinctive odor and its role in the chemical defense mechanisms of these insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 2-methyl-3-(methylthio)- can be achieved through various methods. One common approach involves the reaction of prenyl bromide with a sulfur nucleophile . The reaction typically proceeds under mild conditions, with the sulfur nucleophile displacing the bromide ion to form the desired product.
Industrial Production Methods
Industrial production methods for 2-Butene, 2-methyl-3-(methylthio)- are not well-documented in the literature. the principles of organic synthesis, such as nucleophilic substitution reactions, can be scaled up for industrial applications. The use of appropriate catalysts and reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butene, 2-methyl-3-(methylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as bromine or iodine to form disulfides.
Reduction: Reduction reactions can be carried out using zinc and acid to revert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions involve the displacement of a leaving group by a nucleophile, such as the reaction with prenyl bromide mentioned earlier.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and thiols from reduction .
Applications De Recherche Scientifique
2-Butene, 2-methyl-3-(methylthio)- has several scientific research applications:
Chemistry: It is used as a model compound to study sulfur-containing organic molecules and their reactivity.
Mécanisme D'action
The mechanism by which 2-Butene, 2-methyl-3-(methylthio)- exerts its effects involves its interaction with molecular targets through its sulfur atom. The sulfur atom can participate in nucleophilic attacks, forming bonds with electrophilic centers in other molecules. This reactivity is crucial for its role in chemical defense mechanisms in beetles .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-butene: An alkene hydrocarbon used as a free radical scavenger.
Methyl 3-(methylthio)propionate: A sulfur-containing ester used in flavor and fragrance applications.
Uniqueness
2-Butene, 2-methyl-3-(methylthio)- is unique due to its specific structure and the presence of both an alkene and a sulfur-containing group. This combination imparts distinctive chemical properties and reactivity that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
24653-46-1 |
|---|---|
Formule moléculaire |
C6H12S |
Poids moléculaire |
116.23 g/mol |
Nom IUPAC |
2-methyl-3-methylsulfanylbut-2-ene |
InChI |
InChI=1S/C6H12S/c1-5(2)6(3)7-4/h1-4H3 |
Clé InChI |
BFGFLYCZBGDXKT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)

![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)

![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)


![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)
![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)



